molecular formula C17H21N3O5 B3016864 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide CAS No. 941996-11-8

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide

Cat. No.: B3016864
CAS No.: 941996-11-8
M. Wt: 347.371
InChI Key: WGZMMWVFEICPQR-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide typically involves multiple steps, starting with the preparation of the spirocyclic core. The key intermediate, 1,4-dioxaspiro[4.4]nonane-2-ylmethanol, can be synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions . The final step involves the coupling of this intermediate with 4-carbamoylphenyl oxalamide under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet the standards required for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The spirocyclic structure allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic oxalamides and derivatives of 1,4-dioxaspiro[4.4]nonane. Examples include:

  • 1,4-dioxaspiro[4.4]nonane-2-ylmethanol
  • N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)ethane-1,2-diamine

Uniqueness

What sets N1-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide apart is its specific combination of functional groups and spirocyclic structure, which confer unique chemical and biological properties

Properties

IUPAC Name

N'-(4-carbamoylphenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c18-14(21)11-3-5-12(6-4-11)20-16(23)15(22)19-9-13-10-24-17(25-13)7-1-2-8-17/h3-6,13H,1-2,7-10H2,(H2,18,21)(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZMMWVFEICPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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